3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound features a cyclohexyl group substituted with a hydroxymethyl group, attached to a benzoic acid moiety. Its structural uniqueness makes it a subject of interest in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions, including Ugi reactions, which combine multiple reactants in a one-pot process to form complex structures. The synthesis methods often involve the use of specific reagents and conditions that facilitate the formation of the desired product with high yields.
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is classified as an aromatic carboxylic acid due to its benzoic acid component. It is also categorized under hydroxymethyl-substituted compounds due to the presence of the hydroxymethyl group on the cyclohexyl ring.
The synthesis of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid can be achieved through various methods, including:
The Ugi reaction involves combining four components: an amine (such as 4-methoxybenzylamine), an isocyanide (like cyclohexyl isocyanide), and two carboxylic acids, typically benzoic acid. The reaction conditions often include solvents like ethanol or trifluoroethanol at elevated temperatures to facilitate product formation.
The molecular structure of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid can be represented as follows:
The compound features a cyclohexyl ring with a hydroxymethyl substituent at one position and a benzoic acid group at another, resulting in a three-dimensional structure that influences its chemical properties and reactivity.
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
Reactions involving this compound often require catalysts or specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions. For example, esterification may require acidic catalysts like sulfuric acid.
The mechanism by which 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid exerts its effects—particularly in biological contexts—often involves interactions with biological receptors or enzymes. For instance, derivatives of benzoic acids have been shown to influence metabolic pathways or serve as intermediates in drug synthesis.
Research indicates that structurally related compounds can exhibit antimicrobial or anti-inflammatory properties, which could be explored further with this compound .
3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid has potential applications in:
Benzoic acid derivatives have been integral to pharmaceutical development since the isolation of the parent compound from Styrax benzoin resin in the 16th century [6]. Early applications leveraged its antimicrobial properties, leading to sodium benzoate’s adoption as a food preservative in the early 20th century. The scaffold’s versatility became evident as medicinal chemists exploited its carboxylic acid moiety for hydrogen bonding and its aromatic ring for hydrophobic interactions. By the 1980s, benzoic acid derivatives were engineered for targeted therapeutics, exemplified by HIV-1 protease inhibitors like Nelfinavir, where the benzoate group anchored enzyme active-site interactions [6] [9]. The 1990s saw further diversification with neuraminidase inhibitors for influenza, such as BCX-140 (Table 1), which featured a benzoic acid core substituted with acetamido and guanidine groups to mimic sialic acid transition states [3]. This evolution underscores the scaffold’s adaptability in addressing diverse disease mechanisms.
Table 1: Milestones in Benzoic Acid Derivative Drug Development
Compound | Application | Structural Innovation |
---|---|---|
Sodium Benzoate | Food Preservation (Early 1900s) | None (Parent scaffold) |
DANA | Neuraminidase Inhibitor (1980s) | 2,3-Didehydro-2-deoxy analog |
BCX-140 | Neuraminidase Inhibitor (1990s) | 3-Substituted benzoic acid with guanidine |
Clinical Candidate 6a | CCR5 Antagonist (2010s) | 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid |
The incorporation of cyclohexyl-hydroxymethyl moieties into benzoic acid derivatives emerged as a strategic response to pharmacokinetic limitations in early analogs. For instance, spirodiketopiperazine-based CCR5 antagonists (e.g., Compound 4) exhibited high ClogP values (>6.0), resulting in poor metabolic stability (<20% remaining after liver microsome incubation) [1]. Hybridization strategies led to 6a (Table 2), where the cyclohexyl-hydroxymethyl group at the 3-position reduced ClogP to 3.92 and enhanced microsomal stability (36–39% remaining) [1]. This moiety conferred three-dimensional conformational restraint, optimizing receptor-ligand van der Waals contacts while the hydroxymethyl enabled H-bonding with residues like Asp125 of CCR5. Synthetic routes to such analogs relied on stereoselective methods, including Sharpless asymmetric epoxidation and Ugi multicomponent reactions, to control the critical (3R,1′R) configuration seen in 6a [1] [8]. The result was orally bioavailable agents with IC₅₀ values of 5.6 nM in cell fusion assays.
Table 2: Impact of Cyclohexyl-Hydroxymethyl Substitution on Pharmacokinetic Parameters
Compound | X-Substituent | ClogP | % Remaining (HLM/RLM) | CCR5 IC₅₀ (nM) |
---|---|---|---|---|
4 | H | 6.45 | 6/18 | 7.8 |
6a | CO₂H + Cyclohexyl-CH₂OH | 3.92 | 36/39 | 5.6 |
13 | NHSO₂Me | 5.26 | 1.8/91 | 1.4 |
The hydroxymethylcyclohexyl group acts as a multifunctional pharmacophore, enhancing target engagement through three mechanisms:
Table 3: Bioactivity of Select Cyclohexyl-Hydroxymethyl Benzoates
Target | Compound | Assay | Activity | Role of Hydroxymethylcyclohexyl |
---|---|---|---|---|
CCR5 | 6a | Cell Fusion Inhibition | IC₅₀ = 5.6 nM | H-bonding with Asp125; Torsional restraint |
RORγt | XY-012 | IL-17A Reduction | 90% at 100 nM | H-bonding with Gln286/Arg367 |
Influenza | BCX-1812 | Neuraminidase Inhibition | IC₅₀ = 0.003 μM | Not applicable (Baseline comparator) |
Molecular Docking Figure Concept:A computational model illustrating 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid (cyan) bound to CCR5 (gray surface). Key features:
The evolution of 3-(1-(hydroxymethyl)cyclohexyl)benzoic acid exemplifies rational scaffold optimization to balance target potency and drug-like properties. Its success in diverse therapeutic areas underscores the pharmacophore’s versatility in modern drug design.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1